molecular formula C9H6BrFO2 B13034901 (5-Bromo-6-fluorobenzofuran-3-YL)methanol CAS No. 2089651-40-9

(5-Bromo-6-fluorobenzofuran-3-YL)methanol

Katalognummer: B13034901
CAS-Nummer: 2089651-40-9
Molekulargewicht: 245.04 g/mol
InChI-Schlüssel: RYGSTBZQTGRZFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for (5-Bromo-6-fluorobenzofuran-3-YL)methanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-6-fluorobenzofuran-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Bromo-6-fluorobenzofuran-3-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (5-Bromo-6-fluorobenzofuran-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Bromo-6-chlorobenzofuran-3-YL)methanol
  • (5-Bromo-6-iodobenzofuran-3-YL)methanol
  • (5-Bromo-6-methylbenzofuran-3-YL)methanol

Uniqueness

(5-Bromo-6-fluorobenzofuran-3-YL)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and potency compared to similar compounds .

Eigenschaften

CAS-Nummer

2089651-40-9

Molekularformel

C9H6BrFO2

Molekulargewicht

245.04 g/mol

IUPAC-Name

(5-bromo-6-fluoro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H6BrFO2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,12H,3H2

InChI-Schlüssel

RYGSTBZQTGRZFN-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Br)F)OC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.